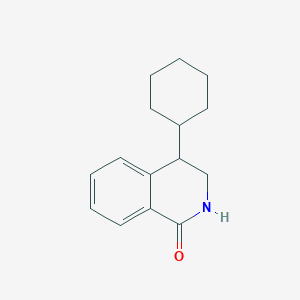

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGYHHNEKFIOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogs

Classical and Contemporary Approaches to Dihydroisoquinolinone Synthesis

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core has been a subject of extensive research, leading to a variety of synthetic protocols. These methods range from traditional cyclization reactions to modern transition-metal-catalyzed annulations.

Cyclization Strategies for the Formation of the 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one Ring System

The construction of the bicyclic dihydroisoquinolinone framework is the cornerstone of synthesizing the target molecule. Various cyclization strategies have been developed, which can be adapted to accommodate a substituent at the C-4 position.

Intramolecular Friedel-Crafts Type Reactions: A classical approach involves the cyclization of N-phenethyl amides or related precursors under acidic conditions. For instance, the reaction of amides derived from homoveratrylamine can be cyclized using polyphosphoric acid (PPA) to form the dihydroisoquinolinone ring. nih.gov This strategy's success in forming a 4-cyclohexyl derivative would depend on the synthesis of a precursor already containing the cyclohexyl moiety at the appropriate position.

Radical Cyclizations: 6-exo-trig radical cyclizations offer a powerful method for forming the dihydroquinolinone ring, a close structural analog. nih.gov This approach typically involves generating a radical on an N-aryl precursor which then cyclizes onto an alkene acceptor. Adapting this to the isoquinolinone system would involve cyclization of a radical generated on a benzyl (B1604629) group onto an N-acyl acceptor, a pathway that could potentially install a C-4 substituent.

Palladium-Catalyzed Intramolecular Heck Reaction: The intramolecular Mizoroki-Heck reaction is a robust method for C-C bond formation and has been effectively used to synthesize dihydroisoquinolinones. chim.it This reaction involves the cyclization of an N-allyl-2-bromobenzamide precursor. The resulting alkyl-palladium intermediate can undergo β-hydride elimination to yield a product with an exocyclic double bond, which can be subsequently reduced, or it can be trapped, offering a potential entry point for C-4 functionalization. nih.govdntb.gov.ua

Transition-Metal-Catalyzed Annulation: Modern methods often utilize transition-metal-catalyzed C-H activation and annulation. Cobalt(III)-catalyzed redox-neutral C-H annulation of arylamides with 1,3-dienes provides a direct route to 3,4-dihydroisoquinolinones. organic-chemistry.org Similarly, rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases like ethylene (B1197577) with N-(pivaloyloxy)benzamides yields the dihydroisoquinolinone scaffold. organic-chemistry.orgorganic-chemistry.org The choice of the coupling partner is critical for introducing substituents at the C-3 and C-4 positions.

Castagnoli-Cushman Reaction (CCR): This three-component reaction between a homophthalic anhydride, an amine, and an aldehyde can produce highly substituted 3,4-dihydroisoquinolin-1(2H)-ones with a carboxylic acid group at the C-4 position. nih.govrsc.org While this directly installs a carboxyl group, it could potentially be used as a handle for further transformations to introduce a cyclohexyl group.

Strategies for Incorporating the Cyclohexyl Moiety at the C-4 Position

Directly installing the bulky cyclohexyl group at the C-4 position requires specific and regioselective synthetic strategies.

Conjugate Addition: One of the most direct methods would involve the conjugate addition of a cyclohexyl nucleophile to a pre-formed isoquinolin-1(2H)-one containing a double bond between C-3 and C-4. Organocuprates (Gilman reagents) derived from cyclohexyl magnesium halides are common nucleophiles for such 1,4-additions.

Cyclization of a Precursor Containing the Cyclohexyl Group: A more common strategy involves designing a precursor that already contains the cyclohexyl group at the correct benzylic position. For example, a 2-bromophenylacetic acid derivative could be alkylated with a cyclohexyl group, converted to an amide with a suitable amino component (e.g., aminoacetaldehyde dimethyl acetal), and then subjected to an intramolecular cyclization, such as a Heck or Buchwald-Hartwig amidation reaction, to form the final ring system.

Domino Heck/Borylation: A domino Heck/borylation reaction of N-allylcarboxamides can be used to synthesize dihydroisoquinolinone-4-methylboronic esters. nih.gov This strategy introduces a functionalizable group at the C-4 position. The resulting boronic ester could then participate in a Suzuki-Miyaura cross-coupling reaction with a cyclohexyl halide or triflate to install the desired moiety.

Rhodium-Catalyzed C-H Activation/Annulation: As mentioned, Rh(III)-catalyzed C-H activation of benzamides followed by annulation with an alkene is a powerful tool. organic-chemistry.orgnih.govacs.org To incorporate a cyclohexyl group, vinylcyclohexane (B147605) could be employed as the alkene coupling partner. The regioselectivity of the alkene insertion would be critical in determining the final position of the cyclohexyl group. While literature often reports the use of simple alkenes like ethylene or propene, the methodology is adaptable. organic-chemistry.orgacs.org

Total Synthesis Routes for this compound

While a specific total synthesis for this compound is not prominently detailed in the reviewed literature, a plausible route can be constructed based on the established methodologies. A hypothetical, convergent synthesis is outlined below:

Preparation of the Side Chain: Cyclohexanecarboxaldehyde (B41370) can be reacted with the ylide derived from (2-bromo-benzyl)triphenylphosphonium bromide in a Wittig reaction to form 1-bromo-2-(2-cyclohexyl-vinyl)-benzene.

Hydroboration-Oxidation: The resulting styrene (B11656) derivative can undergo hydroboration-oxidation to yield 2-(2-bromophenyl)-1-cyclohexylethanol.

Amide Formation: The alcohol can be converted to an amine via a Mitsunobu reaction with phthalimide (B116566) followed by hydrolysis, or through conversion to an azide (B81097) and subsequent reduction. The resulting 2-(2-bromophenyl)-1-cyclohexylethylamine is then acylated (e.g., with acetyl chloride) to form the key precursor, N-[2-(2-bromophenyl)-1-cyclohexylethyl]acetamide.

Intramolecular Cyclization: This precursor is ideally suited for an intramolecular palladium-catalyzed C-N coupling (Buchwald-Hartwig amidation) to construct the 3,4-dihydroisoquinolin-1(2H)-one ring system, directly yielding the N-acetylated version of the target compound.

This route strategically incorporates the cyclohexyl moiety early and utilizes a reliable palladium-catalyzed reaction for the final ring closure.

Catalytic Transformations in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic transformations to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the target molecule and its analogs benefits significantly from such methods.

Metal-Catalyzed Reactions for C-C and C-N Bond Formation (e.g., Heck, Suzuki-Miyaura, Rh-catalyzed C-H activation)

Transition metal catalysis provides powerful tools for the key bond-forming events in the synthesis of dihydroisoquinolinones.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is versatile for this scaffold. wikipedia.org An intramolecular Heck reaction of an N-allyl-2-halobenzamide is a common strategy for cyclization to form the dihydroisoquinolinone ring. chim.itnih.gov Alternatively, an intermolecular Heck reaction could be used to couple a cyclohexenyl halide to a suitable position on a pre-existing heterocyclic core, followed by reduction of the double bond. A domino Heck/Suzuki reaction has been developed to synthesize chiral disubstituted dihydroisoquinolinones, demonstrating the power of sequential catalytic events. organic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling between an organoboron compound and an organohalide is one of the most widely used C-C bond-forming reactions. yonedalabs.comlibretexts.orgorganic-chemistry.org In the context of synthesizing the target molecule, it could be employed in several ways:

Coupling of a 2-halophenethylamide with cyclohexylboronic acid to introduce the C-4 substituent prior to cyclization.

Coupling of a 4-halo-dihydroisoquinolinone with cyclohexylboronic acid.

As part of a domino sequence, where a boronic ester is first installed at the C-4 position and then coupled with a cyclohexyl halide. nih.gov

Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation has emerged as a state-of-the-art method for constructing isoquinolone scaffolds. mdpi.comrsc.org The reaction typically involves the C-H activation of an N-directing group-containing benzamide (B126) at the ortho position, followed by annulation with an alkene or alkyne. organic-chemistry.orgnih.govacs.org This approach is highly atom-economical and can provide rapid access to the core structure. organic-chemistry.org Using vinylcyclohexane as the coupling partner could directly lead to the 4-cyclohexyl substituted product, although regioselectivity would need to be controlled.

| Catalytic Reaction | Application in Synthesis | Key Features | Reference Example |

| Intramolecular Heck | Ring formation (cyclization) | Pd-catalyzed; forms C4-C4a bond | Cyclization of N-allyl-2-bromobenzamides chim.itnih.gov |

| Suzuki-Miyaura | C-4 Cyclohexyl incorporation | Pd-catalyzed; requires organoboron reagent; high functional group tolerance | Coupling of a 4-halo-dihydroisoquinolinone with cyclohexylboronic acid yonedalabs.comnih.gov |

| Rh-catalyzed C-H Activation | Ring formation (annulation) | Rh(III)-catalyzed; atom-economical; directing group required | Annulation of benzamides with alkenes (e.g., vinylcyclohexane) organic-chemistry.orgacs.org |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis has become a powerful alternative to metal catalysis, particularly for asymmetric synthesis.

Organocatalytic Approaches: Asymmetric organocatalysis has been successfully applied to the synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govd-nb.infonih.gov One notable method involves a one-pot aza-Henry–hemiaminalization–oxidation sequence starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.govnih.gov This reaction, catalyzed by a quinine-based squaramide, generates the products with high diastereoselectivity and good to excellent enantioselectivity. nih.govd-nb.info To synthesize the 4-cyclohexyl analog, an N-protected aldimine derived from cyclohexanecarboxaldehyde would be required. This would lead to a 3-substituted-4-cyclohexyl product. Another strategy involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade, which also provides highly functionalized and enantioenriched hydroisoquinolines. rsc.org

| Catalyst Type | Reaction | Substrates | Products | Stereocontrol |

| Quinine-based squaramide | Aza-Henry–hemiaminalization–oxidation | 2-(nitromethyl)benzaldehydes, N-protected aldimines | trans-3,4-disubstituted dihydroisoquinolinones | Moderate to very good enantioselectivity (40–95% ee) nih.govd-nb.info |

| Chiral secondary amine | Trienamine-mediated [4+2] cycloaddition cascade | Cyanoacrylamides, 2,4-dienals | Highly functionalized hydroisoquinolines | Excellent stereoselectivities rsc.org |

Biocatalytic Approaches: The application of biocatalysis for the synthesis of dihydroisoquinolinones is less developed compared to metal and organocatalysis. However, enzymes could potentially be employed for the asymmetric reduction of a C3-C4 double bond in an isoquinolinone precursor or for the kinetic resolution of a racemic mixture of this compound. Further research in this area is needed to establish viable biocatalytic routes.

Stereoselective Synthesis of this compound

The creation of a defined stereocenter at the C4 position is a critical aspect of synthesizing biologically active molecules. The bulky cyclohexyl group introduces significant steric considerations that influence the stereochemical outcome of synthetic transformations.

Enantioselective and Diastereoselective Methodologies

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound is paramount for accessing single enantiomers with desired pharmacological profiles. While direct enantioselective methods for this specific compound are not extensively documented in publicly available literature, several strategies employed for analogous 4-substituted isoquinolinones can be considered.

One plausible approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 4-cyclohexylisoquinolin-1(2H)-one. This transformation can be achieved using chiral metal catalysts, often iridium or rhodium-based, with chiral phosphine (B1218219) ligands. The choice of ligand is crucial in creating a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate to yield the desired enantiomer. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to various isoquinolines, achieving high enantioselectivities. researchgate.netdicp.ac.cnmdpi.comacs.org

Another potential strategy is the diastereoselective reduction of a precursor containing a chiral auxiliary. This involves attaching a chiral molecule to the nitrogen atom of the dihydroisoquinolinone scaffold, which then directs the stereochemical course of a subsequent reduction of a double bond or a carbonyl group at or near the C4 position.

The following table illustrates hypothetical outcomes for enantioselective hydrogenation based on catalyst systems commonly used for similar substrates.

| Catalyst System | Ligand | Solvent | Temp (°C) | ee (%) |

| [Ir(COD)Cl]₂ | (R)-SEGPHOS | Dioxane | 30 | >95 (Hypothetical) |

| [Rh(COD)₂]BF₄ | (S)-Xyl-P-Phos | Toluene | 25 | >92 (Hypothetical) |

| RuCl₂(PPh₃)₃ | (R,R)-TsDPEN | Methanol | 40 | >90 (Hypothetical) |

Chiral Auxiliary and Chiral Catalyst Strategies

The use of chiral auxiliaries offers a powerful method for controlling stereochemistry during the synthesis of complex molecules. ua.es A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom. Subsequent diastereoselective reactions, such as an alkylation or a Michael addition to introduce the cyclohexyl group at the C4 position, would be directed by the steric and electronic properties of the auxiliary. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Alternatively, chiral catalysts can be employed to achieve stereoselectivity. ua.es This approach avoids the need for the attachment and removal of a chiral auxiliary, thus improving atom economy. Chiral Lewis acids or organocatalysts could potentially be used to catalyze the conjugate addition of a cyclohexyl nucleophile to a suitable α,β-unsaturated dihydroisoquinolinone precursor. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.

Below is a table outlining common chiral auxiliaries and catalysts that could be explored for the stereoselective synthesis of this compound.

| Strategy | Reagent/Catalyst | Potential Application | Expected Outcome |

| Chiral Auxiliary | Evans' oxazolidinone | Diastereoselective alkylation with a cyclohexyl halide | High diastereomeric excess |

| Chiral Auxiliary | (S)- or (R)-1-phenylethylamine | Formation of a chiral imine for diastereoselective reduction | High diastereomeric excess |

| Chiral Catalyst | Chiral phosphoric acid | Enantioselective conjugate addition of a cyclohexyl nucleophile | High enantiomeric excess |

| Chiral Catalyst | Proline-derived organocatalyst | Enantioselective Michael addition | High enantiomeric excess |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles in pharmaceutical synthesis is of increasing importance to minimize environmental impact and improve sustainability. rsc.orgrsc.orgresearchgate.net

Solvent-Free and Aqueous Medium Reactions

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The development of solvent-free reactions or the use of water as a reaction medium are key goals in green chemistry.

For the synthesis of this compound, exploring solid-state reactions or reactions under high-pressure and temperature conditions without a solvent could be a viable green alternative. Microwave-assisted organic synthesis (MAOS) is another technique that can often be performed with reduced solvent volumes or in the absence of a solvent, leading to shorter reaction times and increased energy efficiency. rsc.org

Reactions in aqueous media, while challenging for many organic transformations due to the poor solubility of nonpolar reactants, can be facilitated by the use of surfactants or phase-transfer catalysts. Phase-transfer catalysis, in particular, can enable reactions between water-soluble and organic-soluble reactants by transporting one reactant across the phase boundary. colab.wsaustinpublishinggroup.combeilstein-journals.org

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Synthetic routes with high atom economy are those that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts and waste.

To improve the atom economy in the synthesis of this compound, synthetic strategies should favor addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate stoichiometric byproducts. For instance, a catalytic [4+2] cycloaddition reaction to construct the dihydroisoquinolinone core would be highly atom-economical.

Waste minimization also involves reducing the use of auxiliary substances such as protecting groups, which require additional steps for their introduction and removal, generating waste in the process. The development of synthetic routes that avoid the use of protecting groups is a key aspect of green chemistry.

Process Optimization and Scalability Considerations for this compound Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of process optimization and scalability. nih.govnih.govresearchgate.netresearchgate.netacs.org

For the production of this compound, key process parameters such as temperature, pressure, reaction time, and catalyst loading would need to be optimized to maximize yield, purity, and throughput while ensuring safety and cost-effectiveness. The use of Process Analytical Technology (PAT) can be instrumental in achieving this. longdom.orgwikipedia.orgmt.comnews-medical.netnih.gov PAT involves the online, real-time monitoring of critical process parameters to ensure consistent product quality.

The scalability of the synthesis will depend on factors such as the availability and cost of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. Continuous flow chemistry offers several advantages over traditional batch processing for large-scale production, including improved heat and mass transfer, enhanced safety, and the potential for automation. A "telescoped" synthesis, where multiple reaction steps are performed sequentially in a continuous flow reactor without isolating the intermediates, can significantly improve efficiency and reduce waste. nih.govnih.govresearchgate.netresearchgate.netacs.org

The following table highlights key considerations for the process optimization and scalability of the synthesis of this compound.

| Parameter | Optimization Goal | Scalability Consideration |

| Catalyst Loading | Minimize catalyst usage while maintaining high conversion and selectivity. | Cost and availability of the catalyst; potential for catalyst recycling. |

| Reaction Temperature | Operate at the lowest possible temperature to reduce energy consumption and minimize side reactions. | Efficient heat transfer in large-scale reactors. |

| Solvent Selection | Use of green, non-toxic, and easily recyclable solvents. | Solvent recovery and recycling infrastructure. |

| Purification Method | Develop a non-chromatographic purification method, such as crystallization. | Efficiency and throughput of the chosen purification method at scale. |

| Process Safety | Identify and mitigate potential hazards associated with the reaction. | Implementation of robust safety protocols for large-scale operations. |

Reactivity Profiles and Mechanistic Studies of 4 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Reactions at the Carbonyl Group (C=O) of 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

The lactam carbonyl group is a key reactive center, susceptible to reduction and nucleophilic attack, analogous to the reactivity of acyclic amides and other lactams.

Reduction and Nucleophilic Addition Reactions

The amide carbonyl of the dihydroisoquinolinone ring can be completely reduced to a methylene (B1212753) group (CH₂) by powerful reducing agents. This transformation effectively converts the lactam into a cyclic amine.

Reduction with Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and lactams to their corresponding amines. organic-chemistry.org The reaction with this compound is expected to proceed via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to yield 4-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline. This reaction is a fundamental method for accessing the corresponding saturated heterocyclic core from the lactam precursor.

Table 1: Reduction of Lactam Carbonyl

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline | Carbonyl Reduction |

Nucleophilic Addition with Organometallic Reagents: While less common than reduction, nucleophilic addition of organometallic reagents such as Grignard reagents (RMgX) to the carbonyl group can occur. bath.ac.uknih.gov This reaction would initially form a hemiaminal intermediate. Subsequent dehydration could potentially lead to the formation of a 1-substituted-4-cyclohexyl-3,4-dihydroisoquinoline (an enamine or imine derivative depending on the workup). However, the stability of the initial adduct and the reaction conditions are critical for a successful transformation.

Derivatization at the Carbonyl Oxygen

Derivatization at the carbonyl oxygen of a lactam to form an O-alkylated product (a lactim ether) is a key transformation that alters the reactivity of the heterocyclic system. This can be achieved using alkylating agents under specific conditions.

O-Alkylation: Treatment of this compound with strong alkylating agents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's salt) or dimethyl sulfate (B86663) can lead to the formation of the corresponding lactim ether, 1-alkoxy-4-cyclohexyl-3,4-dihydroisoquinoline. The activation of the lactam carbonyl is crucial for this reaction to proceed efficiently. These resulting lactim ethers are valuable synthetic intermediates, particularly for the introduction of substituents at the C1 position via reaction with nucleophiles. organic-chemistry.org

Reactions at the Nitrogen Atom of the Isoquinolinone Ring

The nitrogen atom of the lactam is a nucleophilic center, and its reactivity is central to the synthesis of a wide array of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the nitrogen can be readily substituted with various alkyl and acyl groups, a common strategy for modifying the properties of the molecule.

N-Alkylation: N-alkylation is typically achieved by treating the parent lactam with a base to generate the corresponding anion, which then acts as a nucleophile towards an alkyl halide or another suitable electrophile. researchgate.net Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). This method allows for the introduction of a wide variety of substituents at the N2 position. For instance, reacting this compound with an alkyl bromide (e.g., benzyl (B1604629) bromide) in the presence of NaH would yield the N-alkylated product, 2-alkyl-4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one. nih.govbeilstein-journals.org

N-Acylation: Similarly, N-acylation can be accomplished by reacting the lactam with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction yields N-acyl derivatives, which are important for both synthetic transformations and for exploring the biological activities of these compounds. nih.gov

Table 2: N-Substitution Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | 2-Alkyl-4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one |

| N-Acylation | Base (e.g., Pyridine), Acyl Halide (RCOCl) | 2-Acyl-4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one |

Ring-Opening and Ring-Closing Transformations Involving the Nitrogen

The stability of the lactam ring allows for transformations that proceed via ring-opening followed by subsequent ring-closing events.

Hydrolysis (Ring-Opening): Under strong acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. This ring-opening reaction results in the formation of an amino acid derivative, specifically a 2-(2-aminoethyl)phenylacetic acid derivative with a cyclohexyl substituent. This process is essentially the reverse of the cyclization reaction used to form the lactam.

Electrocyclic Reactions (Ring-Closing): While the target molecule is already cyclic, related synthetic strategies show the importance of electrocyclization in forming the dihydroisoquinolinone core. researchgate.net For instance, a 6π-electrocyclization of a precursor molecule can be a key step in constructing the heterocyclic ring. organic-chemistry.org These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and can be initiated thermally or photochemically. uchicago.edumit.eduorganicchemistrydata.org An unexpected ring-opening of a related N-acyl-tetrahydroisoquinoline has been observed under specific oxidative conditions, highlighting the potential for complex transformations of this heterocyclic system. researchgate.net The Castagnoli–Cushman reaction, which involves the reaction of an imine with an anhydride, is a powerful method for synthesizing substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating a ring-forming transformation. rsc.orgnih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring

The fused benzene (B151609) ring can undergo substitution reactions, although its reactivity is influenced by the attached dihydroisoquinolinone moiety.

Electrophilic Aromatic Substitution (EAS): The lactam ring acts as a whole as a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com This is due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance. The positions ortho (C5) and para (C7) to the point of fusion are electronically activated. However, the bulky cyclohexyl group at C4 may exert significant steric hindrance at the C5 position. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is most likely to occur at the C7 position, with some potential for substitution at the less hindered C5 or the electronically less favored C8 positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C5 (ortho) | Activated | High (from C4-cyclohexyl) | Possible, but hindered |

| C7 (para) | Activated | Low | Most Favorable |

| C8 (meta) | Deactivated | Low | Unlikely |

| C6 (meta) | Deactivated | Low | Unlikely |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it towards nucleophilic attack, as well as a good leaving group (e.g., a halide). rsc.orgnih.govyoutube.comnih.gov The this compound scaffold lacks strong electron-withdrawing substituents on its benzo ring. Consequently, it is not expected to be reactive towards nucleophiles under standard SNAr conditions.

Elucidation of Reaction Mechanisms for Transformations Involving this compound

Transition State Analysis:In the absence of specific reaction studies, there has been no computational or experimental analysis of the transition states for any transformations of this compound.

Due to the lack of specific data for this compound, the generation of a scientifically accurate article adhering to the requested detailed outline is not feasible at this time. Further experimental and computational research would be required to elucidate the reactivity and mechanistic profile of this specific compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships of the atoms within 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments are indispensable for a complete structural assignment.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be instrumental in identifying adjacent protons within the dihydroisoquinolinone core and the cyclohexyl ring. For instance, the correlations between the protons at C-3 and C-4, and the coupled protons within the cyclohexyl moiety would be clearly delineated.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). This technique allows for the unambiguous assignment of the proton signal to its corresponding carbon atom. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (typically two or three bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different fragments of the molecule. For example, correlations from the protons on the cyclohexyl ring to the C-4 carbon of the isoquinolinone core would definitively establish the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of their bonding connectivity. This is critical for determining the stereochemistry of the molecule, such as the relative orientation of the cyclohexyl group with respect to the dihydroisoquinolinone ring system.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. Actual experimental values would be necessary for a definitive assignment.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| C1 | - | ~165 (C=O) | HMBC to H-8, H-2' |

| C3 | Multiplet | ~40-50 | COSY with H-4; HSQC with C-3; HMBC to C-1, C-4a, C-4 |

| C4 | Multiplet | ~45-55 | COSY with H-3, H-1'; HSQC with C-4; HMBC to C-4a, C-5, C-1', C-2', C-6' |

| C4a | - | ~130-140 | HMBC to H-3, H-4, H-5 |

| C5 | Doublet | ~125-130 | COSY with H-6; HMBC to C-4, C-7, C-8a |

| C6 | Triplet | ~125-130 | COSY with H-5, H-7 |

| C7 | Triplet | ~125-130 | COSY with H-6, H-8 |

| C8 | Doublet | ~125-130 | COSY with H-7; HMBC to C-1, C-8a |

| C8a | - | ~135-145 | HMBC to H-5, H-8 |

| N2-H | Broad Singlet | - | - |

| C1' | Multiplet | ~40-50 | COSY with H-2', H-6'; HSQC with C-1'; HMBC to C-4 |

| C2', C6' | Multiplets | ~25-35 | COSY with H-1', H-3', H-5'; HSQC with C-2', C-6' |

| C3', C5' | Multiplets | ~25-35 | COSY with H-2', H-4', H-6'; HSQC with C-3', C-5' |

| C4' | Multiplet | ~25-35 | COSY with H-3', H-5'; HSQC with C-4' |

Solid-State NMR Applications

While solution-state NMR is more common for structural elucidation of organic molecules, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is crystalline. ssNMR can be used to study polymorphism (the existence of different crystal forms), and to determine internuclear distances and molecular conformations in the solid state, which can then be compared to data from X-ray crystallography.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the m/z to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Table of Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | C₁₅H₁₉NO + H⁺ = 230.1539 |

| [M+Na]⁺ | C₁₅H₁₉NO + Na⁺ = 252.1359 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (for example, the [M+H]⁺ ion) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyclohexyl group, as well as cleavages within the dihydroisoquinolinone ring system. This data would corroborate the structure determined by NMR.

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral center is a critical aspect of molecular characterization. For this compound, which possesses a stereocenter at the C4 position, several advanced techniques can be employed.

One of the most definitive methods is single-crystal X-ray crystallography . When a suitable single crystal of an enantiomerically pure compound is obtained, anomalous dispersion effects can be used to determine the absolute structure. This technique provides an unambiguous assignment of the (R) or (S) configuration.

In the absence of a single crystal suitable for X-ray analysis, chiroptical methods are invaluable. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining absolute configuration in solution. trinity.edudtu.dk By comparing the experimentally obtained VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute stereochemistry of the sample can be confidently assigned. nih.gov This approach relies on the high sensitivity of CD spectra to the three-dimensional arrangement of atoms in a molecule. trinity.edu

Furthermore, the absolute configuration of related chiral molecules, such as 4-aryl-3,4-dihydro-2(1H)-pyrimidones, has been successfully established by comparing the circular dichroism spectra of individual enantiomers with reference samples of known configuration. nih.gov A similar comparative approach could be applied to this compound.

For cases where derivatization is feasible, the formation of a salt or covalent adduct with a chiral auxiliary of a known absolute configuration can be analyzed by techniques like NMR spectroscopy or X-ray crystallography to deduce the configuration of the original molecule. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the analysis of related isoquinoline (B145761) and cyclohexyl-containing structures provides insight into the expected interactions.

The primary intermolecular interaction in the crystal lattice of this compound is expected to be hydrogen bonding . The amide functionality (N-H donor and C=O acceptor) is likely to form strong N-H···O=C hydrogen bonds, which can lead to the formation of chains or dimeric motifs. These interactions are fundamental in dictating the primary supramolecular structure.

The interplay of these various forces—hydrogen bonding, π-π stacking, and van der Waals interactions—determines the final three-dimensional architecture of the crystal. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in the crystal structure of related molecules.

A representative table of intermolecular interactions that could be expected in the crystal structure of this compound, based on analogous compounds, is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 |

| C-H···π | C-H (cyclohexyl/aromatic) | Aromatic ring centroid | 2.5 - 2.9 |

| C-H···O | C-H (cyclohexyl/aromatic) | C=O | 3.0 - 3.5 |

| π-π Stacking | Aromatic ring centroid | Aromatic ring centroid | 3.3 - 3.8 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. ksu.edu.samdpi.com For this compound, these complementary methods provide a detailed fingerprint of its molecular structure. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and provides strong signals for the characteristic functional groups in the target molecule. The key vibrational modes expected in the IR spectrum are:

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and dihydroisoquinoline rings will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group is expected in the range of 1640-1680 cm⁻¹. Its precise position can be influenced by hydrogen bonding.

Aromatic C=C Stretches: These vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration is typically found in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary information to the IR spectrum. osti.gov Key features expected in the Raman spectrum include:

Aromatic Ring Breathing Modes: Strong, sharp bands characteristic of the isoquinoline ring system.

Cyclohexyl Ring Vibrations: The symmetric vibrations of the cyclohexyl ring will be prominent.

C=C and C-C Stretches: The aromatic and aliphatic C=C and C-C stretching vibrations will be readily observable.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups and providing insight into the molecular structure. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of complex vibrational spectra. nih.govnih.govnih.govnih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretch | 3200-3400 (medium-strong) | 3200-3400 (weak) |

| Aromatic C-H | Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (Amide I) | Stretch | 1640-1680 (strong) | 1640-1680 (medium) |

| Aromatic C=C | Stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| N-H (Amide II) | Bend | 1510-1570 (medium) | 1510-1570 (weak) |

| C-N | Stretch | 1200-1350 (medium) | 1200-1350 (weak) |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD/ORD) for Electronic Structure and Stereochemistry

Electronic spectroscopy and chiroptical methods provide valuable information about the electronic transitions and the three-dimensional structure of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum is dictated by the chromophores present in the molecule. For this compound, the primary chromophore is the dihydroisoquinolinone system. The aromatic ring and the conjugated amide group will give rise to characteristic electronic transitions. Typically, substituted benzene (B151609) rings exhibit a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-280 nm. The presence of the amide chromophore may lead to additional n→π* and π→π* transitions, which could overlap with or modify the absorptions of the aromatic ring.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): As this compound is a chiral molecule, it will exhibit optical activity, which can be measured by CD and ORD spectroscopy. trinity.edu

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net The resulting CD spectrum is a plot of this difference in absorption versus wavelength. Each electronic transition of a chromophore in a chiral environment can give rise to a CD band, which can be positive or negative. The CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used as a fingerprint for a particular enantiomer. mdpi.com The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter(s).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows one or more Cotton effects in the regions of the molecule's absorption bands. The sign of the Cotton effect in an ORD spectrum is also related to the absolute configuration of the molecule.

Both CD and ORD are powerful, non-destructive techniques for probing the stereochemistry of chiral molecules in solution. The data obtained from these methods, particularly when combined with computational predictions, can provide a confident assignment of the absolute configuration.

A summary of the expected electronic and chiroptical properties is presented in the table below.

| Spectroscopic Technique | Chromophore | Expected Transitions | Wavelength Range (nm) | Application |

| UV-Vis | Aromatic ring, Amide | π→π, n→π | 200-350 | Probing electronic structure |

| CD/ORD | Chiral molecule | π→π, n→π | 200-350 | Determination of absolute configuration and stereochemical analysis |

Computational Chemistry and Theoretical Investigations of 4 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the molecular properties of organic compounds like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can determine a variety of molecular properties. iiarjournals.orgscirp.orgiiarjournals.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Furthermore, DFT is utilized to compute electrostatic potential maps, which visualize the charge distribution across the molecule and indicate regions susceptible to electrophilic or nucleophilic attack. Other calculated properties include dipole moments, atomic charges, and vibrational frequencies, which are invaluable for spectroscopic analysis and understanding intermolecular interactions. mdpi.com

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value | Unit |

|---|---|---|

| Total Energy | -810.54 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.32 | eV |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations that rely solely on theoretical principles without the inclusion of empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule like this compound, ab initio calculations can provide benchmark values for its geometric parameters (bond lengths and angles) and electronic energies. These high-accuracy predictions are crucial for validating results from less computationally intensive methods like DFT and for constructing precise potential energy surfaces. While full geometry optimization using high-level ab initio methods can be demanding for a molecule of this size, single-point energy calculations on DFT-optimized geometries are often employed to refine electronic property predictions.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and the dihydroisoquinolinone core necessitates a thorough conformational analysis to identify the most stable three-dimensional structures and to understand the energy barriers between them.

Molecular Mechanics and Conformational Searching Algorithms

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational space of large molecules. By using classical physics-based force fields (e.g., MMFF94, AMBER), these methods calculate the potential energy of a molecule as a function of its atomic coordinates.

For this compound, a systematic conformational search can be performed using algorithms such as Monte Carlo or molecular dynamics simulations at high temperatures. This exploration generates a wide range of possible conformations. The energies of these conformers are then minimized to identify the local and global energy minima on the potential energy surface. The results of this search reveal the most probable shapes the molecule will adopt.

Influence of Cyclohexyl Ring Conformation on the Isoquinolinone Core

Table 2: Relative Energies of this compound Conformers

| Cyclohexyl Position | Cyclohexyl Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial | Chair | 0.00 | 99.5 |

| Axial | Chair | 2.50 | 0.5 |

Note: The data in this table is hypothetical and illustrative of typical conformational energy differences.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the investigation of conformational changes, intermolecular interactions, and the influence of the solvent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters of organic molecules. These theoretical calculations can provide valuable insights into the structural and electronic properties of compounds and can be used to corroborate or even predict experimental data, such as Nuclear Magnetic Resonance (NMR) spectra.

For a molecule like this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts. This process typically involves the optimization of the molecule's three-dimensional geometry at a given level of theory, followed by the calculation of the NMR shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

While specific computational data for this compound is not available, a comparative analysis for a related compound, 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, for which experimental data has been published, can illustrate the utility of this approach. A hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory could yield the predicted chemical shifts shown in the table below.

Table 1: Illustrative Comparison of Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 3,4-dihydroisoquinolin-1(2H)-one Derivative (Note: Predicted values are hypothetical and for illustrative purposes only)

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 164.5 | 163.1 |

| C-4 | 48.7 | 49.1 |

| C-3 | 63.8 | 64.1 |

| Aromatic C | 127.5 - 141.0 | 127.7 - 140.4 |

| Carboxyl C | 171.2 | 170.5 |

Such a comparison allows for the assignment of experimental resonances and provides confidence in the proposed structure. Discrepancies between predicted and experimental values can often be attributed to factors such as solvent effects, conformational dynamics, and the chosen level of theory, all of which can be further investigated using more advanced computational models.

Computational Studies on Reaction Pathways and Mechanisms

A key aspect of studying a reaction mechanism computationally is the location of the transition state (TS), which represents the highest energy point along the reaction coordinate. For a reaction like the intramolecular cyclization step in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core, which is a type of electrophilic aromatic substitution, computational methods can be used to find the geometry of the transition state. This is typically achieved by starting with a guess for the TS structure and using optimization algorithms to locate the first-order saddle point on the potential energy surface.

Once a transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the desired reactants and products. For the cyclization step in the formation of a 3,4-dihydroisoquinolin-1(2H)-one, the IRC would trace the path of the electrophilic attack of the iminium ion on the aromatic ring to form the new six-membered ring.

To gain a more complete understanding of a reaction, a free energy profile can be constructed. This profile maps the change in Gibbs free energy as the reaction progresses from reactants to products, passing through any intermediates and transition states. The calculation of a free energy profile involves determining the energies of all stationary points (reactants, intermediates, transition states, and products) and including corrections for zero-point vibrational energy, thermal energy, and entropy.

For a multi-step synthesis of this compound, a free energy profile would reveal the rate-determining step of the reaction (the step with the highest activation energy) and the relative stabilities of all intermediates. For instance, in a Bischler-Napieralski type reaction, the profile would show the energy changes associated with the formation of the nitrilium ion intermediate, the subsequent cyclization, and the final tautomerization to the lactam product.

Table 2: Hypothetical Free Energy Profile Data for a Bischler-Napieralski Type Cyclization (Note: Values are hypothetical and for illustrative purposes only)

| Reaction Species | Relative Free Energy (kcal/mol) |

| Reactant (N-phenethylacetamide) | 0.0 |

| Intermediate (Nitrilium ion) | +5.2 |

| Transition State (Cyclization) | +18.5 |

| Product (3,4-dihydroisoquinolin-1(2H)-one) | -12.7 |

Derivatization, Functionalization, and Scaffold Exploration of 4 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Synthesis of Structural Analogs and Isosteres of 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

The synthesis of structural analogs of this compound often involves modifications at the N2-position, the aromatic ring, and the cyclohexyl group at the C4-position. One common approach is the Castagnoli-Cushman reaction, which allows for the generation of a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction, for instance, can be used to introduce various substituents on the nitrogen atom and the phenyl ring at the C3-position, thereby creating a wide range of structural analogs.

While direct analogs of this compound are not extensively detailed in the provided search results, the synthesis of related dihydroisoquinolinone derivatives provides a clear blueprint for generating such analogs. For example, a variety of N-substituted 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acids have been synthesized, showcasing the scaffold's tolerance to diverse functionalities. nih.gov By replacing the phenyl group at C3 with other substituents and modifying the group at C4 to a cyclohexyl moiety, a focused library of analogs can be generated.

Isosteric replacement is another key strategy to modulate the physicochemical and pharmacological properties of the lead compound. For the this compound scaffold, isosteric modifications could include replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups, or even heterocyclic moieties. The lactam carbonyl group could be replaced by a thiocarbonyl or other bioisosteric groups. The concept of bioisosterism is crucial in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.gov

| Compound ID | N2-Substituent | C3-Substituent | C4-Substituent | Reference |

|---|---|---|---|---|

| I6 | Furan-2-ylmethyl | Phenyl | Carboxylic acid | nih.gov |

| I12 | Cyclopentyl | Phenyl | Carboxylic acid | nih.gov |

| I18 | 4-Ethoxyphenyl | Phenyl | Carboxylic acid | nih.gov |

| I21 | [1,1'-Biphenyl]-4-yl | Phenyl | Carboxylic acid | nih.gov |

| I25 | 4-Chlorophenyl | Phenyl | Carboxylic acid | nih.gov |

| I27 | 4-Iodophenyl | Phenyl | Carboxylic acid | nih.gov |

Exploration of Diversity-Oriented Synthesis (DOS) from the this compound Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening. nih.govcam.ac.uk The 3,4-dihydroisoquinolin-1(2H)-one scaffold is an excellent starting point for DOS due to its rigid framework and multiple points for diversification. rsc.orgnih.gov A DOS approach starting from a this compound core could involve a branching synthesis strategy where different reaction pathways are employed to generate a library of compounds with high skeletal diversity. nih.gov

Key to a successful DOS campaign is the use of complexity-generating reactions that can introduce new ring systems and stereocenters. youtube.com For the this compound scaffold, this could involve reactions that target the lactam moiety, the aromatic ring, or the cyclohexyl group. For instance, intramolecular cyclizations, multicomponent reactions, or cascade reactions could be employed to build upon the existing framework. researchgate.net The goal of DOS is not just to create analogs with different substituents (appendage diversity), but to generate molecules with fundamentally different three-dimensional shapes (skeletal diversity). cam.ac.uk

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Branching Synthesis | A common intermediate is subjected to a variety of reaction conditions to produce a range of different scaffolds. | Generation of fused, spirocyclic, and bridged ring systems. | nih.gov |

| Substrate-Based Diversification | The starting material is pre-encoded with functionalities that direct the formation of different scaffolds under specific reaction conditions. | Controlled formation of diverse polycyclic structures. | cam.ac.uk |

| Complexity-Generating Reactions | Use of reactions that rapidly increase molecular complexity, such as cascade or multicomponent reactions. | Access to complex and stereochemically rich molecules in a few steps. | youtube.com |

Regioselective and Chemoselective Functionalization Strategies

The ability to selectively functionalize specific positions of the this compound scaffold is critical for structure-activity relationship (SAR) studies. Both regioselective and chemoselective strategies are employed to achieve this.

Regioselective functionalization focuses on introducing substituents at specific positions of the molecule. For the dihydroisoquinolinone core, this often involves targeting the aromatic ring. Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of quinolines and related heterocycles. mdpi.comnih.gov By choosing the appropriate directing group and catalyst system, it is possible to introduce a variety of substituents at specific positions of the benzene (B151609) ring. For instance, palladium-catalyzed C-H carbonylation has been used for the enantioselective synthesis of 3,4-dihydroisoquinolines. researchgate.net

Chemoselective functionalization , on the other hand, involves the selective reaction of one functional group in the presence of others. The this compound scaffold contains several functional groups, including the lactam, the aromatic ring, and the aliphatic cyclohexyl ring. For example, the lactam carbonyl can be selectively reduced or converted to a thionolactam. The aromatic ring can undergo electrophilic substitution reactions, while the benzylic C4-position can be a site for radical reactions. Photochemical methods have also been employed for the functionalization of related isoquinoline-1,3(2H,4H)-diones. doi.org

| Strategy | Target Site | Reaction Type | Reference |

|---|---|---|---|

| C-H Activation | Aromatic Ring | Palladium or Rhodium Catalysis | mdpi.comnih.govresearchgate.net |

| Electrophilic Aromatic Substitution | Aromatic Ring | Nitration, Halogenation, Friedel-Crafts | General Organic Chemistry Principle |

| Lactam Modification | Carbonyl Group | Reduction, Thionation | General Organic Chemistry Principle |

| Photochemical Functionalization | C4-Position | Insertion and Cycloaddition Reactions | doi.org |

Preparation of Advanced Intermediates from this compound

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecules. By leveraging the functional handles present on the core structure, a variety of advanced intermediates can be prepared. For example, the activation of isoquinolin-1(2H)-ones is a practical route to C1- and C4-substituted isoquinolines. organic-chemistry.org

One strategy involves the introduction of a leaving group, such as a halogen, at a specific position on the aromatic ring. This halogenated intermediate can then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents. researchgate.net Similarly, the lactam nitrogen can be functionalized with various groups, which can then be further elaborated. For instance, an N-alkenyl or N-alkynyl group could participate in intramolecular cyclization reactions to build fused ring systems. The synthesis of 3,4-dihydrobenzo[g]isoquinolin-1(2H)-ones via intramolecular electrophilic cyclization showcases how the core can be expanded. researchgate.net

Development of Ligands and Probes Incorporating the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been incorporated into a number of biologically active ligands and probes. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive framework for molecular recognition.

A notable example is the development of a bitopic ligand that acts as a negative allosteric modulator of the dopamine (B1211576) D2 receptor. This ligand, N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), features a 7-cyano-3,4-dihydroisoquinolin-2(1H)-yl moiety connected via a cyclohexyl linker to an indole (B1671886) carboxamide. nih.gov This highlights the utility of the dihydroisoquinolinone core in constructing molecules that can span both the orthosteric and allosteric binding sites of a receptor.

Furthermore, the dihydroisoquinolinone scaffold can be functionalized with reporter groups, such as fluorophores or radioactive isotopes, to create chemical probes for studying biological systems. nih.govmdpi.com For instance, a clickable C-glycosyl scaffold has been developed for the synthesis of dual fluorescent and [18F]fluorinated probes, demonstrating a strategy that could be adapted to the dihydroisoquinolinone core. mdpi.com The development of such probes is essential for target validation, imaging, and understanding the mechanism of action of bioactive molecules.

| Compound | Biological Target/Application | Key Structural Features | Reference |

|---|---|---|---|

| SB269652 | Dopamine D2 Receptor (Negative Allosteric Modulator) | 7-cyano-3,4-dihydroisoquinolin-2(1H)-yl, cyclohexyl linker, indole carboxamide | nih.gov |

| Generic Fluorescent Probe | Biological Imaging | Dihydroisoquinolinone scaffold linked to a fluorophore | nih.govmdpi.com |

| Generic Radiolabeled Probe | PET Imaging | Dihydroisoquinolinone scaffold labeled with a radionuclide (e.g., 18F) | mdpi.com |

Applications of 4 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One in Chemical Research Excluding Clinical Data

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and its oxidized analog, 3,4-dihydroisoquinolin-1(2H)-one, are widely regarded as "privileged scaffolds" in medicinal chemistry. beilstein-journals.orgnih.govmdpi.comresearchgate.net This designation stems from their recurring presence in a multitude of natural products and synthetic molecules that exhibit diverse biological activities. nih.govmdpi.comresearchgate.net The rigid, fused-ring system of the isoquinolinone core provides a well-defined three-dimensional arrangement for substituents, enabling specific and high-affinity interactions with various biological targets. researchgate.net Medicinal chemists utilize these scaffolds to create libraries of compounds for screening against different receptors and enzymes, facilitating the discovery of new biologically active agents. nih.gov The cyclohexyl group at the 4-position adds a bulky, lipophilic character, which can be crucial for optimizing binding affinity and exploring specific pockets within a target protein.

Molecular recognition is fundamental to the function of isoquinolinone-based ligands, governing how they bind to biological targets. The scaffold's aromatic ring can participate in π-π stacking and hydrophobic interactions, while the lactam moiety (the cyclic amide) provides hydrogen bond donor and acceptor sites. The stereochemistry at the C4 position, where the cyclohexyl group is attached, is critical for presenting appended functional groups in a precise spatial orientation to match the complementary surface of a receptor or enzyme active site. The addition of the non-polar cyclohexyl group is a key feature for exploring hydrophobic binding pockets in target proteins, potentially enhancing binding affinity and selectivity.

Derivatives based on the isoquinoline (B145761) and tetrahydroisoquinoline scaffold have been extensively studied in vitro to understand their interactions with various receptors and enzymes. These studies are crucial for elucidating mechanisms of action at the molecular level.

Enzyme Inhibition: Isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) kinase, a key target in cancer research. nih.govrsc.org These compounds demonstrated significantly improved selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR), a challenging goal in kinase inhibitor design. rsc.org In cellular assays, representative compounds effectively inhibited HER2 phosphorylation. rsc.org Other research has focused on isoquinoline derivatives as inhibitors of apoptosis proteins (IAPs), which are overexpressed in some cancers. nih.gov

Receptor Binding: A broad series of isoquinolinone derivatives were synthesized and evaluated as multi-target agents for central nervous system (CNS) disorders. nih.gov One lead compound displayed high affinity for dopamine (B1211576) D₂ and multiple serotonin (B10506) receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇) in vitro. nih.gov Furthermore, a complex molecule incorporating a tetrahydroisoquinolinium core and a cyclohexyl group was designed as a potent and selective agonist for the melanocortin subtype-4 receptor (MC4R), a target for metabolic and erectile function research. nih.gov

Table 1: Examples of In Vitro Activity of Isoquinolinone-Based Scaffolds This table contains interactive elements. Click on the headers to sort the data.

| Compound Class | Target(s) | Observed In Vitro/Ex Vivo Effect |

|---|---|---|

| Isoquinoline-tethered quinazolines | HER2/EGFR Kinases | Potent inhibition of HER2 kinase activity with 7- to 12-fold improved selectivity over EGFR compared to lapatinib. rsc.org |

| Novel Isoquinolinone derivatives | D₂, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇ Receptors | High binding affinity for multiple CNS receptors. nih.gov |

| Tetrahydroisoquinolinium derivative | Melanocortin Subtype-4 Receptor (MC4R) | Potent and selective agonism (1184-fold vs MC3R, 350-fold vs MC5R). nih.gov |

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, SAR exploration has guided the development of molecules with enhanced potency and specificity.

In the context of agrochemical research, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of 59 derivatives. nih.govrsc.orgrsc.org This computational analysis revealed that the presence of a carboxyl group at the C4-position was a critical requirement for their antioomycete activity. rsc.orgrsc.org The models helped to elucidate other structural features that could be modified to design more potent agents. nih.govrsc.org

For antitubercular agents based on the tetrahydroisoquinoline scaffold, SAR studies showed a general trend of improved potency with increased lipophilicity. nih.gov The substitution pattern was found to be crucial; an N-methylpiperazine group was preferred at the 8-position, while the nature of the chemical linker attaching side chains was also important, with -CH₂- or -CONH- linkers being more effective than -CO- or -COCH₂- linkers. nih.gov These preclinical explorations are fundamental to understanding how molecular architecture influences biological function. rsc.orgnuph.edu.ua

Utility as a Synthetic Building Block for Complex Molecules and Natural Product Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one framework is a versatile synthetic intermediate. Its core structure can be assembled through various innovative synthetic methodologies, including metal-catalyzed C-H activation and multicomponent reactions. researchgate.netbohrium.com One notable method is the Castagnoli-Cushman reaction, which has been used to synthesize libraries of these derivatives in a single step from homophthalic anhydride, an amine, and an aldehyde. rsc.orgnih.govbeilstein-journals.org

Once formed, the scaffold serves as a robust building block. The different positions on the aromatic ring and the lactam nitrogen can be functionalized, allowing for the systematic construction of more complex molecular architectures. bohrium.com This utility is valuable in the total synthesis of natural products and in the creation of novel, intricate molecules for drug discovery programs. mdpi.com The ability to readily access this core structure makes it an attractive starting point for synthetic campaigns aimed at producing complex bioactive compounds. organic-chemistry.orgresearchgate.net

Potential in Materials Science Applications (e.g., Polymer Chemistry, Optoelectronics, Supramolecular Chemistry)

While the primary focus of isoquinolinone research has been biological, the inherent chemical properties of the scaffold suggest potential applications in materials science. Isoquinoline derivatives have been shown to possess interesting optical properties, including visible fluorescence. mdpi.com This fluorescence is a key characteristic for materials used in optoelectronics, such as organic light-emitting diodes (OLEDs).

Additionally, related quinoline (B57606) and isoquinoline structures have been investigated for electrochromic applications, where a material changes color in response to an electrical voltage. mdpi.com The ability to tailor the electronic properties of the isoquinolinone scaffold through chemical modification could allow for the development of novel organic materials with specific optical or electronic functions. Although direct applications of 4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one in polymer or supramolecular chemistry are not widely documented, the scaffold's rigidity and capacity for functionalization make it a candidate for incorporation into larger, ordered systems like conductive polymers or self-assembling supramolecular structures.

Exploration in Agrochemical Research and Crop Protection (e.g., Antioomycete Activity)

A significant area of non-clinical research for 3,4-dihydroisoquinolin-1(2H)-one derivatives is in agrochemicals for crop protection. Oomycetes, which are destructive fungus-like plant pathogens, cause significant economic losses in agriculture. nih.gov

In a major study, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized and tested for their activity against the plant pathogen Pythium recalcitrans. nih.govrsc.orgnih.gov The results indicated that their antioomycete activity was superior to their antifungal activity against six other tested phytopathogens. rsc.org One compound, designated I23, showed the highest in vitro potency against P. recalcitrans with an EC₅₀ value of 14 µM, which was more potent than the commercial agent hymexazol (B17089) (EC₅₀ of 37.7 µM). nih.govrsc.org Further investigation suggested that the mode of action might involve the disruption of the pathogen's biological membrane systems. nih.govnih.gov This research highlights the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a template for developing new agents to combat plant diseases. rsc.org

Table 2: Antioomycete Activity of a Lead 3,4-Dihydroisoquinolin-1(2H)-one Derivative This table contains interactive elements. Click on the headers to sort the data.

| Compound | Target Pathogen | In Vitro Potency (EC₅₀) | Comparison (EC₅₀) |

|---|

Application in Chemical Biology as a Research Tool (e.g., Chemical Probes, Reporter Molecules)nih.gov

While specific studies detailing the use of this compound as a chemical probe or reporter molecule are not extensively documented in publicly available research, the foundational scaffold, 3,4-dihydroisoquinolin-1(2H)-one, has been identified as a "privileged scaffold" in medicinal chemistry. This designation suggests its potential for the development of specialized molecular tools for chemical biology research. The inherent properties of this scaffold have been leveraged to create derivatives with a variety of biological activities, demonstrating its versatility.

One notable area of application for derivatives of this scaffold is in the development of imaging agents for Positron Emission Tomography (PET), a powerful technique in chemical biology and diagnostic medicine. Researchers have successfully synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives to serve as probes for σ₂ receptors, which are considered promising biomarkers for diagnosing cancer due to their high density in proliferating tumor cells.

In a focused study, a lead compound, 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one, was developed based on its optimal pharmacological properties for targeting σ₂ receptors. From this, a derivative amenable to radiolabeling, compound 26, was synthesized. The fluorine-18 (B77423) labeled version, [(18)F]-26, was subsequently evaluated for its efficacy as a PET probe.